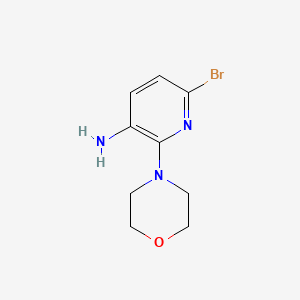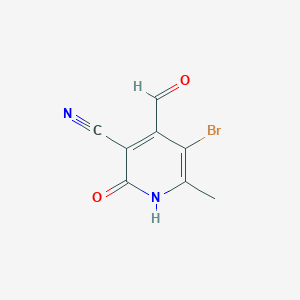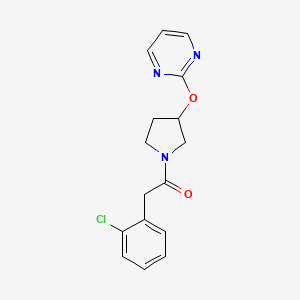
2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as CPE, is a chemical compound that has attracted attention in the scientific community due to its potential applications in medical research. CPE has been found to exhibit potent pharmacological properties, making it a promising candidate for drug development. In
Scientific Research Applications
Antimicrobial and Anticancer Activity
Compounds with similar structural features, including substituted pyrimidinones and pyrazole derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, a series of hydrazonoyl substituted pyrimidinones demonstrated notable antibacterial, antifungal, and antitumor activities against a panel of human tumor cell lines. This indicates the potential of similar compounds for development into therapeutic agents (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).
Corrosion Inhibition
Another application of compounds structurally akin to "2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone" is in the field of corrosion inhibition. A study involving the synthesis and characterization of a pyrrole derivative highlighted its efficacy as a corrosion inhibitor on steel surfaces. This application is crucial for protecting industrial machinery and infrastructure from corrosive damage (Louroubi et al., 2019).
Synthetic Methodologies
The compound and its related molecules serve as key intermediates in the synthesis of a wide array of chemical entities. For instance, novel synthetic routes have been developed for compounds like Voriconazole, showcasing the intricate process development and stereochemical considerations in creating antifungal agents. These methodologies underscore the compound's role in facilitating the development of pharmaceuticals (Butters et al., 2001).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-5-2-1-4-12(14)10-15(21)20-9-6-13(11-20)22-16-18-7-3-8-19-16/h1-5,7-8,13H,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCISFCIPCMQVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

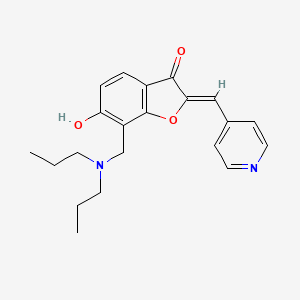
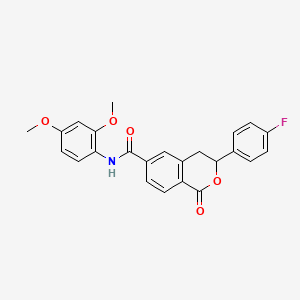
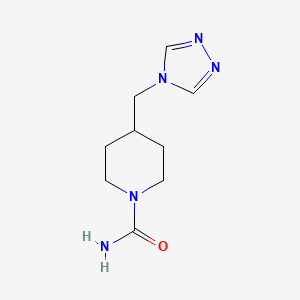
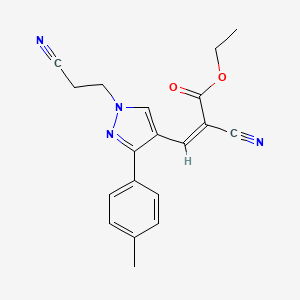
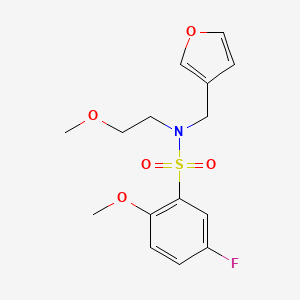
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2989223.png)
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989226.png)

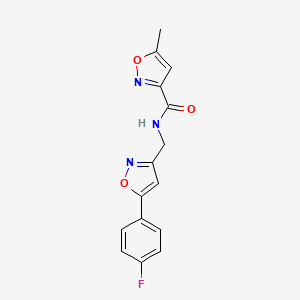
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2989230.png)
![2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2989231.png)

